molecular formula C18H18N4O3S B2911504 N-(4-methoxybenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251551-62-8

N-(4-methoxybenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2911504
CAS No.: 1251551-62-8
M. Wt: 370.43
InChI Key: YESPZNJDMJXVAW-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide ( 1251551-62-8) is an organic compound with the molecular formula C18H18N4O3S and a molecular weight of 370.43 g/mol . This acetamide derivative features a 4-methoxybenzyl group and a complex heteroaromatic system comprising a pyridine ring linked to a 3-methyl-1,2,4-oxadiazole moiety via a thioether bridge . The integration of a 1,2,4-oxadiazole ring is of significant interest in medicinal chemistry, as this scaffold is frequently employed in the design of novel pharmacologically active agents and is found in compounds that have progressed to clinical trials . While specific biological data for this compound is not available in the public domain, its molecular architecture suggests potential as a key intermediate for constructing more complex molecules. Researchers can leverage this compound in various exploratory synthetic pathways, including the development of heterocyclic libraries for high-throughput screening in drug discovery programs. It is supplied for laboratory research purposes. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-21-17(25-22-12)15-4-3-9-19-18(15)26-11-16(23)20-10-13-5-7-14(24-2)8-6-13/h3-9H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESPZNJDMJXVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound characterized by its unique structure that incorporates a methoxybenzyl group and a thioacetamide moiety linked to a pyridine derivative containing an oxadiazole. This structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

N 4 methoxybenzyl 2 3 3 methyl 1 2 4 oxadiazol 5 yl pyridin 2 yl thio acetamide\text{N 4 methoxybenzyl 2 3 3 methyl 1 2 4 oxadiazol 5 yl pyridin 2 yl thio acetamide}

Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities due to their ability to interact with various biological targets. The 1,3,4-oxadiazole derivatives have been shown to inhibit several enzymes involved in cancer progression, including:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II
  • Telomerase

These interactions suggest that this compound may possess significant anticancer properties through multiple pathways .

Anticancer Activity

A study evaluating the cytotoxic effects of various oxadiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited promising activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged significantly, with some derivatives showing values as low as 29 μM against HeLa cells .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated but is anticipated based on the known properties of related compounds.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueNotes
Oxadiazole DerivativeHeLa29 μMSignificant cytotoxicity observed.
1,3,4-Oxadiazole DerivativesMCF-7VariedBroad spectrum of anticancer activity noted.
Various OxadiazolesMultipleN/AGeneral antimicrobial activity reported.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole and Thioether Motifs

Compound 18b ():

2-(4-Methoxyphenoxy)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide

  • Key Features: Contains a cephalosporin β-lactam core fused with oxadiazole and thioether-acetamide side chains. Demonstrates selective activity against Mycobacterium tuberculosis in non-replicating states.
  • Comparison :
    • The oxadiazole and thioether groups are critical for bioactivity, similar to the target compound.
    • Lower synthetic yield (32%) highlights challenges in assembling complex heterocyclic frameworks .
Compound 45 ():

N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide

  • Key Features :
    • Benzamide scaffold with oxadiazole-methylthio and dichloropyridine substituents.
    • Designed for cancer and viral infection treatment.
  • Thioether linkage and oxadiazole ring suggest shared mechanisms in disrupting protein-protein interactions .

Analogues with Varied Heterocyclic Systems

Compound 9 ():

2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

  • Key Features: Pteridinone core with thioacetamide and pyrazole substituents. Acts as a CDK5/p25 inhibitor, relevant in neurodegenerative diseases.
  • Comparison: Replacement of oxadiazole with pteridinone alters electron distribution, affecting kinase inhibition selectivity. The methoxybenzyl group is retained, emphasizing its role in cell permeability .
Compound 878065-05-5 ():

N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

  • Key Features: Triazole-thioacetamide hybrid with hydroxamic acid functionality. Potential metalloenzyme inhibitor (e.g., histone deacetylases).
  • Comparison :
    • Hydroxamic acid introduces chelating properties absent in the target compound.
    • Triazole vs. oxadiazole rings may influence metabolic stability and binding kinetics .

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